molecular formula C12H13N3O2 B14195771 (3S)-N-(3-cyanophenyl)-3-hydroxypyrrolidine-1-carboxamide CAS No. 918813-32-8

(3S)-N-(3-cyanophenyl)-3-hydroxypyrrolidine-1-carboxamide

Cat. No.: B14195771
CAS No.: 918813-32-8
M. Wt: 231.25 g/mol
InChI Key: SLJDETFNJXXLEV-NSHDSACASA-N
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Description

(3S)-N-(3-cyanophenyl)-3-hydroxypyrrolidine-1-carboxamide is a chemical compound with a unique structure that includes a pyrrolidine ring, a hydroxyl group, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-(3-cyanophenyl)-3-hydroxypyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a substitution reaction using a suitable cyanophenyl halide.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using oxidizing agents such as hydrogen peroxide or other suitable reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-(3-cyanophenyl)-3-hydroxypyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyanophenyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where the hydroxyl or cyanophenyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3S)-N-(3-cyanophenyl)-3-hydroxypyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-N-(3-cyanophenyl)-3-hydroxypyrrolidine-1-carboxamide involves its interaction with molecular targets such as sodium channels. By modulating these channels, the compound can influence various physiological processes, including pain signaling and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-N-(3-cyanophenyl)-3-hydroxypyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and its ability to modulate sodium channels. This makes it a valuable compound for research in various scientific fields.

Properties

CAS No.

918813-32-8

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

(3S)-N-(3-cyanophenyl)-3-hydroxypyrrolidine-1-carboxamide

InChI

InChI=1S/C12H13N3O2/c13-7-9-2-1-3-10(6-9)14-12(17)15-5-4-11(16)8-15/h1-3,6,11,16H,4-5,8H2,(H,14,17)/t11-/m0/s1

InChI Key

SLJDETFNJXXLEV-NSHDSACASA-N

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)NC2=CC=CC(=C2)C#N

Canonical SMILES

C1CN(CC1O)C(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

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